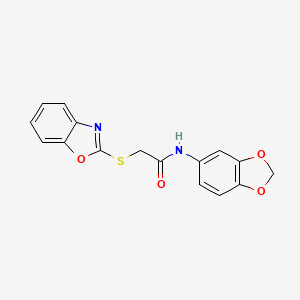

2,2-diphenylethyl nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-Diphenylethyl isocyanate” is an organic compound with the molecular formula C15H13NO. It has a molecular weight of 223.27 g/mol . It’s a derivative of isocyanate, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of related compounds often involves reactions with amines. For example, N-(2,2-Diphenylethyl)-4-nitrobenzamide was prepared by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride . Another study outlined the enantioselective phase transfer catalysis for the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis

Diisocyanates, which include compounds like 2,2-Diphenylethyl isocyanate, have unique reactions due to the isocyanate (N=C=O, or NCO) functional group. This group is highly reactive towards water and biological (macro)molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of 2,2-Diphenylethyl isocyanate include a refractive index of n20/D 1.5790 (lit.), a boiling point of 325-330 °C/760 mmHg (lit.), and a density of 1.093 g/mL at 25 °C (lit.) .科学的研究の応用

Neuroprotection in Parkinson's Disease Models

Research into neurodegenerative diseases, particularly Parkinson's disease, highlights the therapeutic potential of compounds targeting the NADPH oxidase system, indirectly related to the biochemical pathways involving nicotinamide derivatives. A study demonstrated that post-treatment with an ultra-low dose of a NADPH oxidase inhibitor significantly attenuated progressive dopaminergic degeneration and improved motor function in Parkinson's disease models. This inhibitor's neuroprotective effects were linked to the reduction of microglia-mediated chronic neuroinflammation, inhibition of proinflammatory factors, and attenuation of α-synuclein aggregation, without noticeable toxic side effects. The implication is that targeting this pathway, to which 2,2-diphenylethyl nicotinate may contribute, could offer a promising approach for clinical trials in Parkinson's disease patients (Wang et al., 2015).

Inhibition of Nitric Oxide-Mediated Relaxations

In vascular biology, the investigation of nicotinamide derivatives has extended to their effects on nitric oxide-mediated responses. A study explored the effects of diphenylene iodonium, an inhibitor of reduced nicotinamide adenine dinucleotide phosphate-dependent oxidases, on nitric oxide-mediated relaxations in rat aorta and anococcygeus muscle. This research provides insights into the complex interactions between nicotinamide derivatives and vascular function, suggesting potential applications in cardiovascular disease treatment or research (Rand & Li, 1993).

Nicotinamide in Dermatology

Nicotinamide, closely related to 2,2-diphenylethyl nicotinate, exhibits antioxidant properties and plays a crucial role in various dermatological conditions. Its application spans the prevention and treatment of skin diseases, acting through mechanisms such as poly-adenosine diphosphate-ribose polymerase inhibition. Current dermatological uses include care for acne-prone skin, with ongoing research into its broader therapeutic potential (Otte, Borelli, & Korting, 2005).

Translating Nutrition into Clinical Care

Nicotinamide's influence on oxidative stress and cellular pathways affects both cellular survival and death, impacting various diseases, including immune system dysfunction, diabetes, and aging-related diseases. Its cytoprotective properties, through modulation of critical cellular pathways, highlight its therapeutic potential across multiple disease entities, suggesting that derivatives like 2,2-diphenylethyl nicotinate could be explored for similar applications (Maiese et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2-diphenylethyl pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(18-12-7-13-21-14-18)23-15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,19H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQZPIBDZWPGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenylethyl pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)

![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)

![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)